molecular formula C6Cl4F2O2S B6312949 2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride CAS No. 1858252-04-6

2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride

Cat. No.: B6312949
CAS No.: 1858252-04-6
M. Wt: 315.9 g/mol
InChI Key: SAGMDNYWPSOZCF-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride is an organosulfur compound widely used in various fields, including medical, environmental, and industrial research. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzene derivatives. One common method is the aromatic nucleophilic substitution reaction, where 2,4,6-trichlorobenzene is reacted with fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination and fluorination processes. The reaction is carried out in reactors with precise temperature and pressure control to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Aluminum chloride, zinc chloride, and other Lewis acids.

    Solvents: Dichloromethane, toluene, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, reacting with amines can produce sulfonamides, while reaction with alcohols can yield sulfonate esters .

Scientific Research Applications

2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Utilized in the synthesis of pharmaceuticals and drug intermediates.

    Industry: Applied in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways include interactions with amino groups in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: Another chlorinated aromatic compound used in similar applications.

    3,5-Difluorobenzenesulfonyl chloride: A related compound with similar reactivity but different substitution pattern.

Uniqueness

2,4,6-Trichloro-3,5-difluorobenzenesulfonyl chloride is unique due to its combination of chlorine and fluorine atoms, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical transformations and industrial applications.

Properties

IUPAC Name

2,4,6-trichloro-3,5-difluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4F2O2S/c7-1-4(11)2(8)6(15(10,13)14)3(9)5(1)12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMDNYWPSOZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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